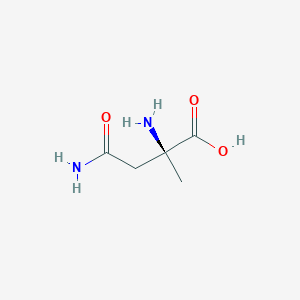
(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid is an organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups, a methyl group, and a keto group attached to a butanoic acid backbone. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or their derivatives. The synthetic route may involve:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of intermediates: Through reactions like alkylation or acylation.
Deprotection and purification: Removing protecting groups and purifying the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
Advanced purification techniques: Such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups under oxidative conditions.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions at the amino or keto sites.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, including:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminobutanoic acid: Lacks the methyl and keto groups.
2-Amino-4-oxobutanoic acid: Missing one amino group.
2-Methyl-4-oxobutanoic acid: Does not have the amino groups.
Uniqueness
(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2,4-diamino-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-5(7,4(9)10)2-3(6)8/h2,7H2,1H3,(H2,6,8)(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIMQBEEPDCSR-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)N)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
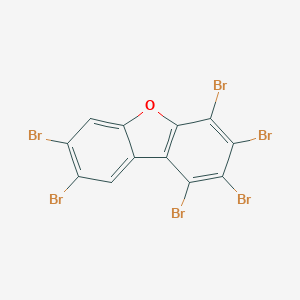

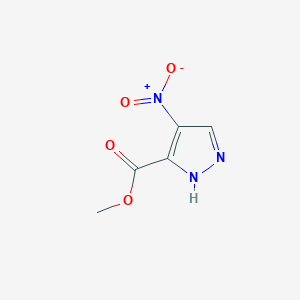


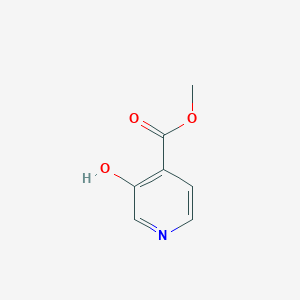
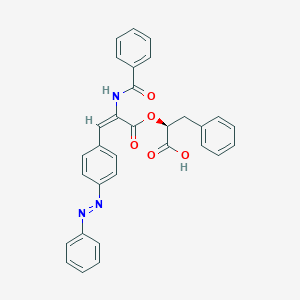

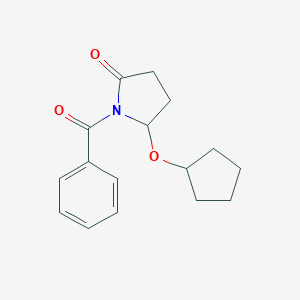
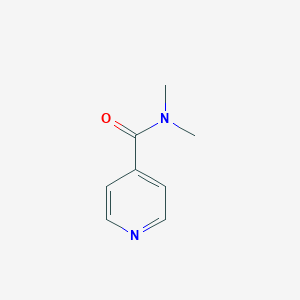
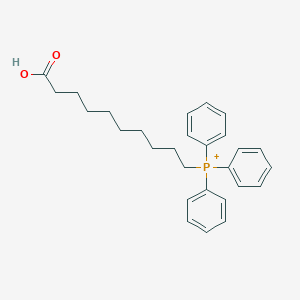
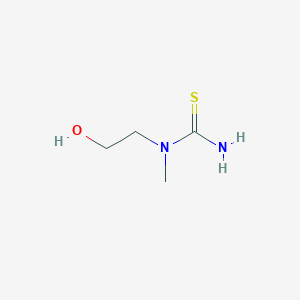
![N-(1H-Benzo[d]imidazol-4-yl)formamide](/img/structure/B160531.png)

